![molecular formula C17H18N2O3S B2641041 N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954655-01-7](/img/structure/B2641041.png)
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
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Overview
Description
“N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide” is a chemical compound that is part of the pyrrolidine class of compounds . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide” likely includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis of Pyrimidines
This compound has been used in the synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides . The synthesis process involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of 12 aliphatic amines .
Synthesis of Pyrimidinones
2-Substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones were synthesized from itaconic acid derivatives via cyclization with primary amines followed by Masamune-Claisen condensation, and cyclization of the newly formed β-keto esters with amidines .
Prodrug for Cognitive Function Improvement
In silico, in vitro, and in vivo assessments of a potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (compound 1) as a potential prodrug for cognitive function improvement in ischemic brain injury have been performed .
Future Directions
The future directions for “N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide” and similar compounds likely involve further exploration of their potential in drug discovery . The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .
properties
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17-11-14(13-19(17)15-7-3-1-4-8-15)12-18-23(21,22)16-9-5-2-6-10-16/h1-10,14,18H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGZTDJTSIEYDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide |
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